molecular formula C19H23NO4S B2755062 Boc-(R)-alpha-(3-benzothiophenylmethyl)-proline CAS No. 959576-48-8

Boc-(R)-alpha-(3-benzothiophenylmethyl)-proline

Cat. No. B2755062
CAS RN: 959576-48-8
M. Wt: 361.46
InChI Key: VHTJAARWOIEFMD-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-®-alpha-(3-benzothiophenylmethyl)-proline” is a chemical compound with the molecular formula C19H23NO4S and a molecular weight of 361.46 . It’s primarily used for research and development purposes and is not intended for medicinal or household use .


Physical And Chemical Properties Analysis

“Boc-®-alpha-(3-benzothiophenylmethyl)-proline” has a molecular weight of 361.46 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources .

Scientific Research Applications

Polymer Synthesis and Characterization

Well-defined Homopolypeptides and Copolypeptides : The Boc-protected form of proline has been crucial in synthesizing well-defined homopolypeptides and copolypeptides, overcoming challenges related to the low purity of the monomer and the polymerization process. By employing Boc-protected l-proline, researchers have successfully synthesized highly pure l-proline N-carboxy anhydride (NCA), leading to the creation of well-defined poly(l-proline) (PLP) homopolymers, hybrids, and copolypeptides. This advancement in polymer chemistry highlights the importance of Boc-protected amino acids in achieving high molecular and compositional homogeneity in synthesized polymers (Gkikas et al., 2011).

Chiral Separation Techniques

High-Performance Liquid Chromatography (HPLC) : Boc-proline derivatives have been utilized in developing HPLC methods for the chiral separation of pharmaceutical compounds. Through the employment of a Chiralpak AD-H column and optimization of mobile phase composition, researchers have achieved good resolution in separating enantiomers of various proline derivatives, demonstrating the role of Boc-protected proline in chiral analytical chemistry (Zhao & Pritts, 2007).

Catalysis and Synthetic Applications

Enantioselective Catalysis : Boc-l-proline serves as a chiral ligand in enantioselective catalysis, specifically in the phenylacetylene addition to aromatic aldehydes. This application underlines the versatility of Boc-protected proline in asymmetric synthesis, providing a pathway to achieve good yields and enantioselectivities in the production of valuable chiral compounds (Zhou et al., 2004).

Synthesis of Poly(ADP-ribose) Polymerase Inhibitors : The synthesis of (R)-Boc-2-methylproline illustrates the utility of Boc-protected proline derivatives in medicinal chemistry, particularly in synthesizing inhibitors like veliparib, a poly(ADP-ribose) polymerase inhibitor. This example showcases the critical role of Boc-proline derivatives in developing therapeutic agents (Kolaczkowski et al., 2019).

Conformational Studies

Peptide Conformation Analysis : The use of Boc-protected proline and its derivatives has also been instrumental in studying peptide conformations, offering insights into the structural characteristics of peptides and their potential applications in designing biomimetic materials and understanding protein folding mechanisms (Karle et al., 1987).

Safety and Hazards

Safety measures for handling “Boc-®-alpha-(3-benzothiophenylmethyl)-proline” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or inhalation, it’s advised to seek immediate medical attention .

properties

IUPAC Name

(2R)-2-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-18(2,3)24-17(23)20-10-6-9-19(20,16(21)22)11-13-12-25-15-8-5-4-7-14(13)15/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,21,22)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTJAARWOIEFMD-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CSC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CSC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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